REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:14]([OH:16])=[O:15])[C:6](=[CH:10][C:11]=1[O:12][CH3:13])[C:7]([OH:9])=O>C(OC(=O)C)(=O)C>[CH3:13][O:12][C:11]1[CH:10]=[C:6]2[C:7](=[O:9])[O:16][C:14](=[O:15])[C:5]2=[CH:4][C:3]=1[O:2][CH3:1]
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Name
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|
Quantity
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4.1 g
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Type
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reactant
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Smiles
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COC=1C=C(C(C(=O)O)=CC1OC)C(=O)O
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Name
|
|
Quantity
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14 mL
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Type
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solvent
|
Smiles
|
C(C)(=O)OC(C)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The reaction solution was poured into ice-cold water
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Type
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EXTRACTION
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Details
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extracted with chloroform
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Type
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WASH
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Details
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The organic layer was washed with an aqueous saturated sodium bicarbonate solution
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Type
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DRY_WITH_MATERIAL
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Details
|
water, dried
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C(C(=O)OC2=O)=CC1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 48% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |